1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene
Overview
Description
1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5Br2F3 and its molecular weight is 317.93 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Catalysis in Electrophilic Trifluoromethylation: Methyltrioxorhenium was used as a catalyst for electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, demonstrating the potential of related compounds in catalysis (Mejía & Togni, 2012).
Synthesis of Chemical Compounds
- Synthesis of Triazoles: A method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles was reported, showing the utility of related compounds in chemical synthesis (Hu et al., 2008).
- Suzuki-Miyaura Reaction Applications: The Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene provides a route for synthesizing various trifluoromethylated di- and terphenyls (Ullah et al., 2011).
Studies on Molecular Structure
- Structural Analysis of Related Compounds: Studies on the crystal structure of dibromonitrotoluene, a compound structurally similar to 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene, provided insights into molecular conformation (Medjroubi et al., 2016).
- Influence of CF3 Group in Metal-Arene Bonding: The CF3 group in trifluorotoluene analogs was found to stabilize metal-arene bond strength, contributing to the understanding of molecular interactions in such compounds (Myers et al., 2017).
Protoporphyrinogen Oxidase Inhibitors
- Structural Analysis for Inhibition: Structures of certain trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors were analyzed, revealing the importance of the trifluoromethyl group in medicinal chemistry (Li et al., 2005).
Coordination Polymers
- Synthesis and Properties: Coordination polymers based on similar molecular structures were synthesized, highlighting potential applications in material science (He et al., 2020).
Properties
IUPAC Name |
1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWLQMFGMGAHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371616 | |
Record name | 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231953-31-4 | |
Record name | 1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231953-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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